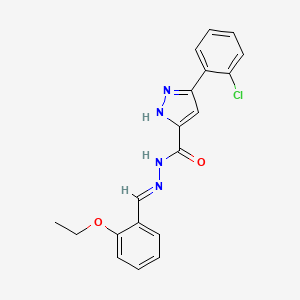
2-(1H-Benzimidazol-2-ylthio)-N'-(1-(3-nitrophenyl)ethylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3-nitrophenyl)ethylidene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole ring, a nitrophenyl group, and an acetohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3-nitrophenyl)ethylidene)acetohydrazide typically involves multiple steps, starting with the preparation of the benzimidazole ring. This can be achieved through the condensation of o-phenylenediamine with carbon disulfide under basic conditions to form benzimidazole-2-thiol. The next step involves the reaction of benzimidazole-2-thiol with chloroacetic acid to form 2-(1H-benzimidazol-2-ylthio)acetic acid. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, the hydrazide is condensed with 3-nitrobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
While the laboratory synthesis of 2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3-nitrophenyl)ethylidene)acetohydrazide is well-documented, industrial production methods may vary. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include the use of continuous flow reactors and advanced purification methods such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3-nitrophenyl)ethylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzimidazole ring or the nitrophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole and nitrophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3-nitrophenyl)ethylidene)acetohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3-nitrophenyl)ethylidene)acetohydrazide involves its interaction with various molecular targets and pathways. The benzimidazole ring can interact with DNA and proteins, potentially leading to the inhibition of key enzymes and cellular processes. The nitrophenyl group may contribute to the compound’s reactivity and ability to generate reactive oxygen species, which can induce oxidative stress in cells. These combined effects contribute to the compound’s biological activity and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3-nitrophenyl)ethylidene)acetohydrazide can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Nitrophenyl derivatives: Compounds containing the nitrophenyl group often display reactivity towards nucleophiles and can participate in various chemical reactions.
Acetohydrazide derivatives: These compounds are known for their potential as intermediates in organic synthesis and their biological activities.
The uniqueness of 2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3-nitrophenyl)ethylidene)acetohydrazide lies in its combination of these structural features, which contribute to its diverse reactivity and wide range of applications.
Eigenschaften
Molekularformel |
C17H15N5O3S |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C17H15N5O3S/c1-11(12-5-4-6-13(9-12)22(24)25)20-21-16(23)10-26-17-18-14-7-2-3-8-15(14)19-17/h2-9H,10H2,1H3,(H,18,19)(H,21,23)/b20-11+ |
InChI-Schlüssel |
WQEQJINCACUFTA-RGVLZGJSSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol](/img/structure/B11670041.png)
![6-methyl-3-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11670052.png)

![3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide](/img/structure/B11670058.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11670061.png)
![Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11670069.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11670077.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B11670090.png)
![(5E)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670093.png)
![(5E)-3-benzyl-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670094.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11670102.png)
![2-[5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline](/img/structure/B11670111.png)
![N-(5-Chloro-2-methoxyphenyl)-N-[(N'-cycloheptylidenehydrazinecarbonyl)methyl]-4-methyl-3-nitrobenzene-1-sulfonamide](/img/structure/B11670112.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11670114.png)
